molecular formula C25H26O6 B130715 6-O-Triphenylmethyl-D-glucopyranose CAS No. 67919-34-0

6-O-Triphenylmethyl-D-glucopyranose

Cat. No. B130715
CAS RN: 67919-34-0
M. Wt: 422.5 g/mol
InChI Key: WMNZCEKHTHLIRQ-MLYSRARTSA-N
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Description

6-O-Triphenylmethyl-D-glucopyranose is a derivative of D-glucopyranose, which is a form of glucose where the sugar structure is in a pyranose (six-membered ring) form. This derivative is modified at the 6th oxygen with a triphenylmethyl group, which is a common protecting group in organic synthesis. The papers provided do not directly discuss 6-O-Triphenylmethyl-D-glucopyranose, but they do provide insights into the synthesis and properties of similar glucopyranose derivatives.

Synthesis Analysis

The synthesis of glucopyranose derivatives can be complex, involving multiple steps and protective groups to control the reactivity of various hydroxyl groups on the sugar molecule. For instance, the first paper discusses the D-glucosylation of methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside and methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside using a tetra-O-benzyl-α-D-glucopyranose derivative in the presence of pyridine and trimethylsilyl triflate . This method shows good α-selectivity, which is important for controlling the stereochemistry of the glycosidic bond formed during the synthesis of disaccharides.

Molecular Structure Analysis

The molecular structure of glucopyranose derivatives is characterized by the pyranose ring and the substituents attached to it. The stereochemistry at each carbon atom is crucial, as it determines the properties and reactivity of the sugar molecule. In the case of 6-O-Triphenylmethyl-D-glucopyranose, the triphenylmethyl group would provide steric bulk and could influence the reactivity of the adjacent hydroxyl groups.

Chemical Reactions Analysis

Glucopyranose derivatives can undergo various chemical reactions, particularly at their hydroxyl groups. Protective groups like the triphenylmethyl group can be added or removed to control these reactions. The papers describe reactions such as glucosylation, where a glycosidic bond is formed between two sugar molecules, and Wittig olefination, which is used to synthesize C-disaccharides . These reactions are key in the synthesis of complex carbohydrates and glycoconjugates.

Physical and Chemical Properties Analysis

The physical and chemical properties of glucopyranose derivatives are influenced by their protective groups and the overall molecular structure. The presence of a triphenylmethyl group would likely increase the molecule's resistance to acidic and basic conditions, due to its stabilizing effect. The papers do not provide specific data on the physical properties such as melting point, solubility, or specific rotation for 6-O-Triphenylmethyl-D-glucopyranose, but these properties are generally important for the characterization and application of such compounds in further chemical synthesis and in various industries .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 6-O-Triphenylmethyl-D-glucopyranose has been used in the synthesis and study of intramolecular reactions of peptide-related esters. These esters undergo various rearrangements and degradation processes, forming products like Amadori products, methyl esters of peptides, and diketopiperazines (Varga-Defterdarović & Hrlec, 2004).

Glycosyl Derivatives for Chemotherapeutic Agents

  • 6-O-Triphenylmethyl-D-glucopyranose derivatives have been developed as potential chemotherapeutic agents and inhibitors of specific enzymes. This includes the synthesis of S-, N-, and O-glycosyl derivatives with hydrophobic aglycons, showing potential as plasma-membrane active agents and inhibitors of N-acetyl-beta-D-glucosaminidase (Paul & Korytnyk, 1984).

Biotechnological Applications

  • The compound has relevance in biotechnological research, particularly in the study of the α-glucosidase inhibitor acarbose. This includes insights into the physiology, genetics, and enzymology of acarbose biosynthesis and the exploration of biotechnological developments like suppressing side-products and engineering production rates (Wehmeier & Piepersberg, 2004).

Glycosylation Techniques

  • It has been utilized in one-stage glycosylation processes. For example, the synthesis of O-β-D-glucopyranosyl-(1 → 3)-O-[β-D-glucopyranosyl-(1 → 6)]-D-glucopyranose, demonstrating the use of 6-O-Triphenylmethyl-D-glucopyranose in complex carbohydrate chemistry (Koto et al., 1981).

Glycopolymer Synthesis

  • The compound is instrumental in the synthesis of narrow-polydispersity glycopolymers like poly(6-O-vinyladipoyl-D-glucopyranose), highlighting its use in creating novel materials with specific molecular characteristics (Albertin et al., 2004).

Enzymatic Synthesis Applications

  • 6-O-Triphenylmethyl-D-glucopyranose derivatives have been used in enzymatic synthesis, like the regiospecific transglycosylation reaction to create 6-O-alpha-glucopyranosyl-glucopyranose (isomaltose), offering insights into enzyme-mediated synthesis processes (Vetere et al., 2000).

properties

IUPAC Name

(3R,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23-,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNZCEKHTHLIRQ-MLYSRARTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H](C(O4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611377
Record name 6-O-(Triphenylmethyl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-Triphenylmethyl-D-glucopyranose

CAS RN

67919-34-0
Record name 6-O-(Triphenylmethyl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
TD Inch, HG Fletcher Jr - The Journal of Organic Chemistry, 1966 - ACS Publications
2-Acetamido-l-0-acyl-3, 4, 6-tri-0-benzyI-2-deoxy-/3-D-glucopyranoses and-D-galactopyranoses react readily with methanol to give methyl 2-acetamido-3, 4, 6-tri-Q-benzyl-2-deoxy-/3-D-…
Number of citations: 21 pubs.acs.org
M Domińska, G Pastuch-Gawołek, M Skonieczna… - Molecules, 2022 - mdpi.com
… protected with an acetyl moiety by adding acetyl chloride to the reaction mixture, resulting in the formation of fully protected 1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-d-glucopyranose 2 …
Number of citations: 6 www.mdpi.com
G Pastuch-Gawołek, M Skonieczna, W Szeja - Molecules, 2022 - researchgate.net
… protected with an acetyl moiety by adding acetyl chloride to the reaction mixture, resulting in the formation of fully protected 1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-D-glucopyranose 2 …
Number of citations: 2 www.researchgate.net
T Eguchi, S Sasaki, Z Huang… - The Journal of Organic …, 2002 - ACS Publications
… 1,3,4-Tri-O-acetyl-2-deoxy-2-fluoro-6-O-triphenylmethyl-d-glucopyranose (6). To a solution of 5 22 (237 mg, 1.30 mmol) in pyridine (1.5 mL) was added triphenylmethyl chloride (543 mg…
Number of citations: 38 pubs.acs.org
N Iwase, F Kudo, N Yamauchi… - Bioscience, biotechnology …, 1998 - jstage.jst.go.jp
… -up (ether), the residue was chromatographed with hexaneEtOAc (3:1) as the eluent to yield an anomeric mixture of 1,3,4-tri—O-acetyI-Z-deoxy—6—O-triphenylmethyl-Dglucopyranose (…
Number of citations: 24 www.jstage.jst.go.jp
MM Davis, M Paabo - The Journal of Organic Chemistry, 1966 - ACS Publications
In continuationof earlier measurements by Davis and Hetzer, the strengths of the following acids (HA) in benzene have been determined: all of the straight-chain aliphatic acids …
Number of citations: 19 pubs.acs.org
ASP Marta - 2016 - search.proquest.com
… 1-Omethyl-6-O-triphenylmethyl-β-D-glucopyranose 2a and 6-O-triphenylmethyl-D-glucopyranose 2b are obtained by a selective reaction between -OH of C-6 and trityl chloride, under …
Number of citations: 2 search.proquest.com
Y Morii, H Matsuda, K Ohara, M Hashimoto… - Bioorganic & medicinal …, 2005 - Elsevier
… Purification of the residue by silica gel column chromatography (EtOAc/hexane 10:90) afforded 1,2,3,4-tetra-O-benzoyl-5-deoxy-5-thio-6-O-triphenylmethyl-d-glucopyranose (79.0 mg, …
Number of citations: 15 www.sciencedirect.com
DLJ Clive, X He, MHD Postema… - The Journal of Organic …, 1999 - ACS Publications
d-Glucose was converted into the propargyl silane aldehyde 5, which, on treatment with camphorsulfonic acid, cyclized with retention of silicon. The allenic product (7) was elaborated …
Number of citations: 40 pubs.acs.org
H Mohapatra - 2014 - etda.libraries.psu.edu
Current state-of-the-art diagnostic tests are designed to perform well in laboratory settings, where clean water, continuous electric supply, chemical reagents, highly engineered …
Number of citations: 0 etda.libraries.psu.edu

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